molecular formula C24H21N3O5 B11040464 2-amino-8'-methoxy-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile

2-amino-8'-methoxy-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile

Cat. No.: B11040464
M. Wt: 431.4 g/mol
InChI Key: DJNLPGCLERZLKF-UHFFFAOYSA-N
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Description

2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of pyran and pyrroloquinoline derivatives, with specific reagents and catalysts to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted pyranoquinoline compounds .

Mechanism of Action

The mechanism of action of 2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile apart from similar compounds is its unique spiro structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

2'-amino-6-methoxy-7',9,11,11-tetramethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile

InChI

InChI=1S/C24H21N3O5/c1-11-9-23(3,4)27-19-14(11)7-13(30-5)8-15(19)24(22(27)29)16(10-25)20(26)32-17-6-12(2)31-21(28)18(17)24/h6-9H,26H2,1-5H3

InChI Key

DJNLPGCLERZLKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)O1)C3(C4=CC(=CC5=C4N(C3=O)C(C=C5C)(C)C)OC)C(=C(O2)N)C#N

Origin of Product

United States

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